molecular formula C17H18N2O2 B4999202 N-(4-ethylbenzyl)-N'-phenylethanediamide

N-(4-ethylbenzyl)-N'-phenylethanediamide

Cat. No.: B4999202
M. Wt: 282.34 g/mol
InChI Key: NFDFZFIQPPQWQD-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-N'-phenylethanediamide is a diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a 4-ethylbenzyl group and a phenyl group. The 4-ethylbenzyl moiety introduces lipophilicity, which may enhance membrane permeability, while the phenyl group facilitates π-π interactions with biological targets . Diamides are widely studied for their hydrogen-bonding capabilities and versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators .

The compound can be synthesized via condensation reactions between amines (e.g., 4-ethylbenzylamine) and carboxylic acid derivatives, similar to methods described for N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide using coupling agents like EDC . Industrial-scale synthesis would likely optimize solvent systems and catalysts to improve yield .

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-13-8-10-14(11-9-13)12-18-16(20)17(21)19-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFZFIQPPQWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethylbenzyl)-N'-phenylethanediamide with structurally related diamides, focusing on molecular features, biological activities, and structure-activity relationships (SAR).

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities References
This compound (Target) C₁₇H₁₈N₂O₂* 282.34* 4-ethylbenzyl, phenyl Inferred: Potential CNS modulation
N-[2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide C₁₅H₂₁N₃O₃ 291.35 Morpholine, phenyl Anti-inflammatory, antimicrobial
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide C₂₃H₂₈FN₃O₄S 485.55 Piperidine-sulfonyl, fluorophenyl Neuroactive, analgesic
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-phenylethanediamide C₁₈H₂₂N₂O₃S 346.45 Thiophene, hydroxyl Antitumor (cytotoxic)
N-(3-hydroxypropyl)-N'-phenylethanediamide C₁₁H₁₄N₂O₃ 222.24 Hydroxypropyl Anticonvulsant, anti-inflammatory
N-{2-[2-(3-methylphenyl)-triazolo-thiazolyl]ethyl}-N'-phenylethanediamide C₂₀H₂₀N₆O₂S 408.48 Triazolo-thiazole, methylphenyl Unspecified

Note: Target compound’s molecular formula and weight are inferred from structural analogs (e.g., N-(4-ethylbenzyl)ethanamine in ).

Key Functional Group Contributions

  • Morpholine (C₁₅H₂₁N₃O₃) : Increases solubility and confers anti-inflammatory activity via interactions with cyclooxygenase (COX) enzymes .
  • Thiophene (C₁₈H₂₂N₂O₃S) : Imparts antitumor activity by disrupting cellular redox balance and metabolic pathways .
  • Piperidine-Sulfonyl (C₂₃H₂₈FN₃O₄S) : The sulfonyl group stabilizes receptor binding, while the piperidine ring enables CNS-targeted effects .

SAR Insights

  • Lipophilicity : Ethyl and benzyl groups improve bioavailability but may reduce solubility.
  • Electron-Withdrawing Groups : Fluorine or sulfonyl moieties enhance target binding affinity and metabolic stability .
  • Heterocycles : Thiophene and triazolo-thiazole rings introduce planar rigidity, favoring interactions with hydrophobic enzyme pockets .

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